molecular formula C5H11NO3 B12087805 Alanine, N-hydroxy-2-methyl-, methyl ester (9CI)

Alanine, N-hydroxy-2-methyl-, methyl ester (9CI)

Cat. No.: B12087805
M. Wt: 133.15 g/mol
InChI Key: DJAIGLIQWDXTFU-UHFFFAOYSA-N
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Description

Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol It is a derivative of alanine, an amino acid, and is characterized by the presence of a hydroxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-hydroxy-2-methyl-, methyl ester typically involves the esterification of alanine derivatives. One common method involves the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, optimized for large-scale synthesis. The use of TMSCl and methanol is preferred due to the efficiency and scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions: Alanine, N-hydroxy-2-methyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted alanine derivatives.

Scientific Research Applications

Alanine, N-hydroxy-2-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Alanine, N-hydroxy-2-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate metabolic pathways and biochemical processes, making it a valuable compound for research.

Comparison with Similar Compounds

  • Alanine, N-methoxy-2-methyl-, methyl ester
  • Alanine, N-chloro-2-methyl-, methyl ester
  • Alanine, N-hydroxy-2-methyl-, ethyl ester

Comparison: Alanine, N-hydroxy-2-methyl-, methyl ester is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity compared to its methoxy and chloro counterparts. The ethyl ester variant differs in the ester group, affecting its solubility and reactivity. These differences make Alanine, N-hydroxy-2-methyl-, methyl ester particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 2-(hydroxyamino)-2-methylpropanoate

InChI

InChI=1S/C5H11NO3/c1-5(2,6-8)4(7)9-3/h6,8H,1-3H3

InChI Key

DJAIGLIQWDXTFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NO

Origin of Product

United States

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